

Interpreting the Mass Spectrum of 4-Octyne: A Comparative Guide

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Compound of Interest

Compound Name:	4-Octyne
Cat. No.:	B155765

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For researchers, scientists, and drug development professionals utilizing mass spectrometry for molecular analysis, a thorough understanding of fragmentation patterns is paramount for accurate structural elucidation. This guide provides a detailed interpretation of the mass spectrum of **4-octyne**, comparing it with its isomer, 3-octyne, to highlight the subtle yet significant differences in their fragmentation behavior under electron ionization.

Comparative Analysis of 4-Octyne and 3-Octyne Mass Spectra

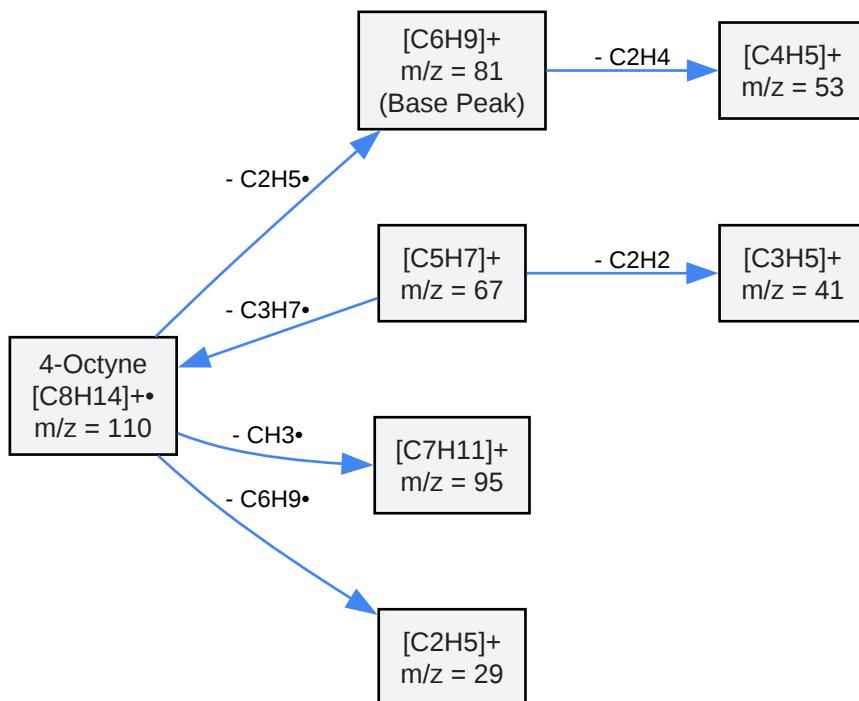
The electron ionization (EI) mass spectra of **4-octyne** and 3-octyne, both with a molecular weight of 110.2 g/mol, exhibit characteristic fragmentation patterns for internal alkynes. The primary fragmentation pathway involves cleavage of the C-C bond alpha to the triple bond, leading to the formation of stable propargyl-type cations. However, the position of the triple bond influences the relative abundance of the resulting fragment ions.

Below is a summary of the significant peaks in the mass spectra of **4-octyne** and 3-octyne.

m/z	Proposed Fragment	Ion Formula	Relative Intensity (%) - 4-Octyne	Relative Intensity (%) - 3-Octyne
110	[M]+•	[C8H14]+•	15	8
95	[M-CH3]+	[C7H11]+	25	15
81	[M-C2H5]+	[C6H9]+	100 (Base Peak)	60
67	[M-C3H7]+	[C5H7]+	85	100 (Base Peak)
53	[C4H5]+	[C4H5]+	40	36
41	[C3H5]+	[C3H5]+	60	56.5
29	[C2H5]+	[C2H5]+	30	9.7

Fragmentation Pathways

The fragmentation of **4-octyne** and **3-octyne** is dictated by the stability of the resulting carbocations. The following diagram illustrates the primary fragmentation pathway for **4-octyne**.



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Caption: Fragmentation pathway of **4-octyne**.

In **4-octyne**, the symmetrical structure leads to two possible alpha-cleavages, both resulting in the loss of an ethyl radical to form the base peak at m/z 81 ($[C_6H_9]^+$). The loss of a propyl radical gives rise to the significant peak at m/z 67 ($[C_5H_7]^+$).

For 3-octyne, the asymmetrical nature of the molecule results in two different primary fragmentation ions of significant abundance. Cleavage of the butyl group leads to the formation of the base peak at m/z 67 ($[C_5H_7]^+$), while the loss of the ethyl group results in a prominent peak at m/z 81 ($[C_6H_9]^+$).

Experimental Protocols

The mass spectra referenced in this guide were obtained using electron ionization mass spectrometry. The typical experimental parameters are as follows:

- Ionization Method: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Analyzer: Quadrupole
- Inlet System: Gas Chromatography (GC) or Direct Insertion Probe
- Source Temperature: 200-250 °C
- Scan Range: m/z 20-200

Sample Preparation: The alkyne sample is typically diluted in a volatile solvent (e.g., dichloromethane or methanol) before introduction into the mass spectrometer. For GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities before entering the MS ion source.

This comparative analysis demonstrates that while isomeric alkynes exhibit similar fragmentation patterns, the relative intensities of the fragment ions can be used to differentiate between them, providing valuable structural information to the analytical chemist.

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